molecular formula C9H15N5O B3361284 4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine CAS No. 918531-20-1

4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine

Cat. No.: B3361284
CAS No.: 918531-20-1
M. Wt: 209.25 g/mol
InChI Key: PCXJKACFESRZKE-UHFFFAOYSA-N
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Description

4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H15N5O It is a pyrimidine derivative that features a methoxy group at the 4-position and a piperazine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.

    Catalysts and Reagents: Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like H2O2 or KMnO4 in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in solvents like DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymer matrices to improve material properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various bacterial and fungal strains.

Industry

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: Investigated for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, depending on its specific application.

    Pathways Involved: It can modulate various biochemical pathways, such as neurotransmitter signaling, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar structural features but different functional groups.

    4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride: A hydrochloride salt form of the compound with similar properties.

Uniqueness

4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and piperazine ring contribute to its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-15-8-6-7(12-9(10)13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJKACFESRZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCNCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582185
Record name 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918531-20-1
Record name 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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